molecular formula C11H15ClO B13962232 Octahydro-1H-4,7-methanoindene-1-carbonyl chloride CAS No. 94487-60-2

Octahydro-1H-4,7-methanoindene-1-carbonyl chloride

Cat. No.: B13962232
CAS No.: 94487-60-2
M. Wt: 198.69 g/mol
InChI Key: XWCUZMFJCXUPQD-UHFFFAOYSA-N
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Description

Octahydro-1H-4,7-methanoindene-1-carbonyl chloride is a chemical compound with the molecular formula C10H15ClO. It is a derivative of octahydro-1H-4,7-methanoindene, which is a bicyclic hydrocarbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-4,7-methanoindene-1-carbonyl chloride typically involves the chlorination of octahydro-1H-4,7-methanoindene. This can be achieved through the reaction of octahydro-1H-4,7-methanoindene with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C10H16+SOCl2C10H15ClO+SO2+HClC_{10}H_{16} + SOCl_{2} \rightarrow C_{10}H_{15}ClO + SO_{2} + HCl C10​H16​+SOCl2​→C10​H15​ClO+SO2​+HCl

The reaction is carried out in an inert solvent such as dichloromethane or chloroform to ensure the stability of the reactants and products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-4,7-methanoindene-1-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles such as ammonia (NH3), ethanol (C2H5OH), or thiol (RSH) in the presence of a base like pyridine.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Substitution: Formation of amides, esters, or thioesters.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Octahydro-1H-4,7-methanoindene-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of octahydro-1H-4,7-methanoindene-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or electrophile it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • Exo-tricyclo[5.2.1.0(2,6)]decane
  • Endo-tricyclo[5.2.1.0(2,6)]decane
  • Hexahydro-4,7-methanoindan

Uniqueness

Octahydro-1H-4,7-methanoindene-1-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to other similar bicyclic hydrocarbons. This functional group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

94487-60-2

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

tricyclo[5.2.1.02,6]decane-3-carbonyl chloride

InChI

InChI=1S/C11H15ClO/c12-11(13)9-4-3-8-6-1-2-7(5-6)10(8)9/h6-10H,1-5H2

InChI Key

XWCUZMFJCXUPQD-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C(CC3)C(=O)Cl

Origin of Product

United States

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